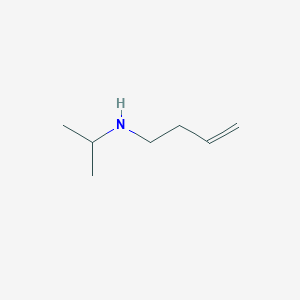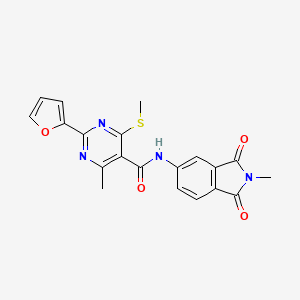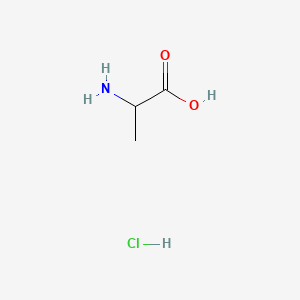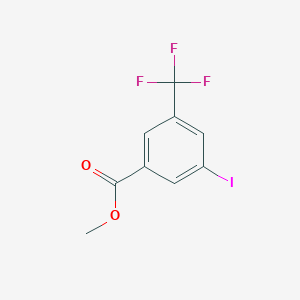
Methyl 3-iodo-5-(trifluoromethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-iodo-5-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 161622-17-9 . It has a molecular weight of 330.05 and its IUPAC name is methyl 3-iodo-5-(trifluoromethyl)benzoate . The compound is typically stored at ambient temperature .
Molecular Structure Analysis
The InChI code for “Methyl 3-iodo-5-(trifluoromethyl)benzoate” is 1S/C9H6F3IO2/c1-15-8(14)5-2-6(9(10,11)12)4-7(13)3-5/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 3-iodo-5-(trifluoromethyl)benzoate” is a solid at room temperature . The compound’s physical form is described as a low-melt solid .科学的研究の応用
Catalytic Reactions and Synthesis
Methyl 3-iodo-5-(trifluoromethyl)benzoate is a compound that finds application in various catalytic and synthesis processes in organic chemistry. For instance, methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation of aromatic compounds using hypervalent iodine reagents, demonstrating the role of similar compounds in enhancing reaction yields and facilitating the introduction of trifluoromethyl groups to aromatic substrates (Mejía & Togni, 2012). Additionally, microwave-assisted pathways have been developed for the trifluoromethylation of nucleosides, indicating the importance of such compounds in the synthesis of pharmaceuticals (Mangla, Sanghvi, & Prasad, 2021).
Iodination and Functionalization of Aromatic Compounds
The functionalization and iodination of aromatic compounds are critical processes in organic synthesis, allowing for further chemical modifications. Research has shown that palladium complexes immobilized on dendrimers can catalyze the carbonylation of iodobenzene to form methyl benzoate, highlighting the utility of related compounds in facilitating diverse organic transformations (Antebi, Arya, Manzer, & Alper, 2002). Similarly, processes have been developed for the selective synthesis of pyranone derivatives and isocoumarins from methyl 2-en-4-ynoates and methyl 2-(arylethynyl)benzoates, respectively, showcasing the adaptability of such compounds in synthesizing complex organic molecules (Biagetti, Bellina, Carpita, Stabile, & Rossi, 2002).
Continuous Flow Processes
The use of continuous flow processes for the iodination of aromatic compounds has been explored, with studies demonstrating the efficient synthesis of iodoarenes under such conditions. This includes the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile, showcasing the potential for high-throughput and scalable synthesis of fluorinated aromatic compounds for various applications (Dunn, Leitch, Journet, Martin, Tabet, Curtis, Williams, Goss, Shaw, O’Hare, Wade, Toczko, & Liu, 2018).
Trifluoromethyl-substituted Compounds
Research into trifluoromethyl-substituted compounds, such as protoporphyrinogen IX oxidase inhibitors, illustrates the broad range of biological and chemical properties these molecules can exhibit. The structural analysis and interaction studies of these compounds provide insights into their potential applications in medicinal chemistry and agricultural sciences (Li, Lan, Hsu, Liu, Song, Wu, & Yang, 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, which indicate that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/eye protection/face protection (P280), and others .
特性
IUPAC Name |
methyl 3-iodo-5-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IO2/c1-15-8(14)5-2-6(9(10,11)12)4-7(13)3-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCWLJYCHDIIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)I)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-iodo-5-(trifluoromethyl)benzoate | |
CAS RN |
161622-17-9 |
Source


|
| Record name | Methyl 3-iodo-5-(trifluoromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


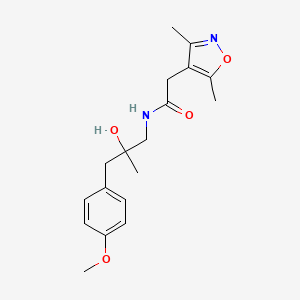

![8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane](/img/structure/B2476679.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2476680.png)
![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2476683.png)
![1,3-Benzothiazol-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2476684.png)



